molecular formula C₂₂H₂₅Cl₂N₇O₂S B1152981 5-Chloro Dasatinib

5-Chloro Dasatinib

Cat. No.: B1152981
M. Wt: 522.45
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro Dasatinib (CAS 2468737-75-7) is a chemical compound offered for research use as a pharmaceutical standard or impurity. It is a derivative of Dasatinib, a well-characterized tyrosine kinase inhibitor . Dasatinib, the parent compound, is a potent, multi-targeted kinase inhibitor that primarily acts by blocking the activity of proteins such as BCR-ABL and the Src family of kinases . This mechanism is crucial in research areas like chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL) . As a structural analog, this compound is a valuable tool for researchers studying drug metabolism, synthesis pathways, and the stability of pharmaceutical compounds. Its molecular formula is C22H25Cl2N7O2S with a molecular weight of 522.45 g/mol . This product is intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions. For further technical data, including purity, handling, and storage specifications, please contact our scientific support team.

Properties

Molecular Formula

C₂₂H₂₅Cl₂N₇O₂S

Molecular Weight

522.45

Origin of Product

United States

Synthetic Methodologies for Dasatinib and Its Chemical Precursors

Established Synthetic Pathways for the Core Dasatinib (B193332) Structure

Established routes to Dasatinib provide a blueprint for the synthesis of its 5-chloro analog. These pathways typically involve the independent synthesis of the thiazole (B1198619) and pyrimidine (B1678525) heterocycles, followed by their strategic coupling.

The central challenge in synthesizing 5-Chloro Dasatinib lies in the preparation of the 2-amino-5-chlorothiazole-5-carboxamide core. While the synthesis of the non-chlorinated analog, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, is well-documented as a key intermediate for Dasatinib chemicalbook.comhsppharma.comstanfordchem.comgoogle.com, the introduction of a chlorine atom at the C5-position requires a modified approach.

A plausible starting material for this synthesis is 2-amino-5-chlorothiazole hydrochloride thermofisher.krcymitquimica.comfishersci.camyfisherstore.com. The synthesis of the required carboxamide can be envisioned through several routes. One common method for forming such thiazoles is the Hantzsch thiazole synthesis. An alternative modern approach involves the reaction of N-(2-chloro-6-methyl phenyl)-3-ethoxy acrylamide (B121943) with a brominating agent like N-Bromosuccinimide (NBS) and subsequent cyclization with thiourea (B124793) to form the 2-aminothiazole (B372263) ring structure google.comresearchgate.net. To obtain the 5-chloro derivative, direct chlorination of a suitable thiazole precursor could be explored, or a starting material already containing the chloro-substituent would be used.

For the standard Dasatinib synthesis, a common precursor is 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide . This is often prepared by first protecting the amine of a 2-aminothiazole-5-carboxylate derivative with a Boc group, followed by hydrolysis of the ester to a carboxylic acid. This acid is then coupled with 2-chloro-6-methylaniline (B140736), and the Boc group is subsequently removed, often using trifluoroacetic acid (TFA), to yield the desired intermediate vixra.org.

The pyrimidine portion of the molecule, 2-(4-(6-chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol (B2708946), is common to both Dasatinib and its 5-chloro analog. Its synthesis typically begins with 4,6-dichloro-2-methylpyrimidine vixra.org.

A standard procedure involves a nucleophilic aromatic substitution (SNAr) reaction where one of the chlorine atoms on the pyrimidine ring is displaced by 1-(2-hydroxyethyl)piperazine . This reaction is often carried out in a suitable solvent like dichloromethane (B109758) (DCM) in the presence of a base such as triethylamine (B128534) (TEA) at room temperature researchgate.net. Alternatively, the reaction can be performed in a higher boiling point solvent like n-butanol with a base like diisopropylethylamine (DIPEA) under reflux conditions vixra.org. The result of this step is the key intermediate, 2-(4-(6-chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol researchgate.net.

Amide Bond Formation: A crucial step in many Dasatinib syntheses is the formation of an amide bond between the thiazole-5-carboxylic acid derivative and 2-chloro-6-methylaniline google.com. This transformation requires the use of a coupling agent to activate the carboxylic acid. A variety of such agents have been reported.

Coupling AgentAbbreviationByproduct CharacteristicsNotes
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDC or EDCIWater-soluble ureaOften used with HOBt to improve efficiency and reduce side reactions. nih.govresearchgate.net
DicyclohexylcarbodiimideDCCInsoluble dicyclohexylureaPrecipitation of byproduct drives the reaction; not suitable for solid-phase synthesis. google.compeptide.com
DiisopropylcarbodiimideDICSoluble diisopropylureaUseful for solid-phase synthesis where a soluble byproduct is required. google.compeptide.com
O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphateHATU-Known for fast reaction times and reduced racemization. google.compeptide.com
Phosphorodichloridic acid phenyl esterPDCP-An effective amidation condensing agent. google.com

C-N Bond Formation (Thiazole-Pyrimidine Coupling): The final key bond formation is the coupling of the 2-amino group of the thiazole moiety with the chlorinated pyrimidine ring. This can be achieved through two primary methods:

Nucleophilic Aromatic Substitution (SNAr): In this approach, the 2-aminothiazole derivative displaces the remaining chlorine atom on the pyrimidine ring. This reaction is typically performed at elevated temperatures, for instance, by heating at 80°C for several hours vixra.org. Solvents like 1,4-dioxane (B91453) with a base such as DIPEA under reflux are also common vixra.org.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds. It has been successfully applied in Dasatinib synthesis, coupling the 2-aminothiazole carboxamide with the chloropyrimidine intermediate researchgate.netvixra.orgnih.gov. The reaction conditions are critical for success.

Catalyst/Ligand SystemBaseSolventTemperatureReference
Pd(OAc)₂ / BINAPK₂CO₃Toluene100–110°C researchgate.net
Pd(OAc)₂ / BINAPCs₂CO₃TolueneReflux (16h) google.com
Pd(dppf)Cl₂--- researchgate.net

Pyrimidine Moiety Synthesis Routes

Development of Novel and Efficient Synthetic Routes

Research continues to seek more efficient and sustainable methods for synthesizing Dasatinib and its analogs. These efforts focus on reducing the number of steps, improving yields, and minimizing waste.

Another streamlined approach involves a one-pot method where (E)-N-(2-chloro-6-methyl phenyl)-3-ethoxy acrylamide is reacted with NBS and thiourea to directly form the key 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide intermediate, simplifying the synthesis of this crucial building block google.com. Some patented methods describe forming the final pyrimidine ring in the last step via a cycloaddition reaction, which avoids using a pre-formed pyrimidine ring and reduces the number of synthetic steps nih.gov.

The principles of green chemistry are increasingly being applied to pharmaceutical manufacturing to create more environmentally benign processes. For kinase inhibitors like Dasatinib, this includes several areas of focus.

Atom Economy: Developing routes that maximize the incorporation of atoms from the starting materials into the final product. This involves favoring addition and cycloaddition reactions over substitution reactions that generate salt waste.

Reduced Use of Hazardous Reagents: Efforts are being made to avoid highly reactive and hazardous reagents like n-butyllithium (which is used in some earlier syntheses) and toxic solvents vixra.orggoogle.com.

Catalysis: The use of catalytic methods, such as the palladium-catalyzed Buchwald-Hartwig coupling, is inherently greener than using stoichiometric reagents. Research into more efficient and recyclable catalysts is ongoing rsc.orgrsc.org.

Alternative Reaction Conditions: Mechanochemistry, which involves conducting reactions in the solid state with mechanical force, is an emerging green technique. It has been explored for forming cyclodextrin (B1172386) inclusion complexes of Dasatinib, which can improve its properties while aligning with green chemistry principles by reducing or eliminating the need for solvents nih.gov. Click chemistry has also been employed to create Dasatinib conjugates, offering high yields and simple reaction conditions researchgate.net.

By focusing on these principles, future syntheses of this compound can be designed to be not only chemically efficient but also economically and environmentally sustainable google.comnih.gov.

Streamlined Synthesis Techniques

Synthesis of Dasatinib Derivatives and Analogs for Research Purposes

The development of dasatinib derivatives and analogs is a critical area of research aimed at enhancing its specificity, overcoming resistance, and enabling detailed mechanistic studies. By systematically modifying the core structure of dasatinib, researchers can fine-tune its pharmacological profile and create molecular tools for biological investigation.

The rational design of dasatinib analogs is heavily guided by structural biology and computational modeling. Analysis of the crystal structure of dasatinib bound to its kinase targets, such as the ABL kinase domain, provides essential insights into which parts of the molecule can be modified. nih.govmdpi.com

A key design principle stems from the observation that the 2-hydroxyethyl group on the piperazine (B1678402) ring of dasatinib projects out of the ATP-binding pocket and is exposed to the solvent. mdpi.comresearchgate.net This orientation suggests that the terminal hydroxyl group can be chemically modified to attach various moieties without disrupting the crucial interactions required for kinase inhibition. mdpi.comresearchgate.net This site serves as a primary handle for creating derivatives with new properties.

Another design strategy involves a hybridization approach. For instance, by overlaying the structure of dasatinib bound to c-Src with that of another kinase inhibitor like imatinib (B729), researchers can design analogs that incorporate features from both. osti.gov This has been used to create dasatinib analogs that selectively bind to the "DFG-out" (inactive) conformation of a kinase, a characteristic feature of Type II inhibitors like imatinib, thereby altering the inhibitor's binding mode and selectivity profile. osti.gov The goal of such modifications is often to extend the inhibitor to interact with more diverse sites on the kinase, potentially improving specificity or overcoming resistance mutations. nih.govnih.gov

Bioisosteric replacement is another concept employed in designing novel dasatinib derivatives. This involves replacing certain functional groups with others that have similar physical or chemical properties to modulate activity. This approach has been used to synthesize series of dasatinib derivatives, such as those incorporating triazole or oxadiazole rings, in an effort to develop inhibitors with improved potency against leukemia stem cells. researchgate.net

To improve kinase specificity and modulate biological interactions, dasatinib has been conjugated with various molecules, including amino acids and fatty acids. These conjugates are designed to extend the drug from its primary binding site into more variable regions of the kinase, creating new, specific interactions. nih.govnih.gov

The synthesis of these conjugates typically involves the esterification of the terminal hydroxyl group of dasatinib. nih.gov In a common procedure, dasatinib is coupled to Boc-protected amino acids or fatty acids using standard coupling reagents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in combination with hydroxybenzotriazole (B1436442) (HOBt). nih.gov The reaction is carried out in an anhydrous solvent such as dimethylformamide (DMF) with a base like N-methylmorpholine (NMM). nih.govchapman.edu

Researchers have successfully synthesized and purified numerous dasatinib conjugates, including 14 amino acid adducts and 10 fatty acid adducts in one study. nih.gov These efforts have yielded derivatives with altered potency and selectivity. nih.govnih.govchapman.edu

Table 1: Examples of Dasatinib Conjugates and Their Research Findings

Compound NameConjugated MoietyKey Research FindingReference
Das-R (Dasatinib-L-arginine)L-ArginineDemonstrated high potency with IC50 values of 4.4 nM, <0.25 nM, and <0.45 nM against Csk, Src, and Abl kinases, respectively. nih.govnih.gov nih.govnih.gov
Das-C10Capric Acid (C10 Fatty Acid)Showed the highest selectivity ratio for Csk over Src (91.4), with an IC50 of 3.2 μM for Csk and 35 nM for Src. nih.govnih.gov nih.govnih.gov
Das-E (Dasatinib-glutamic acid)Glutamic AcidDisplayed a significant gain in selectivity for Src over Abl (10.2 Abl/Src IC50 ratio). nih.govchapman.edu nih.govchapman.edu
Das-C (Dasatinib-cysteine)CysteineShowed a 10.3 Abl/Src IC50 ratio, indicating increased selectivity for Src over Abl. nih.govchapman.edu nih.govchapman.edu
Cyclic Peptide-Dasatinib ConjugatesAmphiphilic Cyclic PeptidesSynthesized via linkers (succinate, glutarate) and evaluated against human melanoma cells, showing IC50 values of 8.8 μM and 4.2 μM, respectively. chapman.edu chapman.edu

In addition to simple amino acid and fatty acid chains, more complex structures like cyclic peptides have been conjugated to dasatinib to act as prodrugs, sometimes incorporating enzyme-sensitive linkers to control drug release. chapman.edu Furthermore, stable solvates of dasatinib with C6-C8 fatty acids have been prepared to improve the compound's dissolution properties. acs.org

Labeled versions of dasatinib are indispensable tools for conducting mechanistic, pharmacokinetic, and in vivo imaging studies. These include both isotopically labeled and radiolabeled analogs.

Isotopically Labeled Dasatinib: Deuterium-labeled dasatinib, such as dasatinib-d4 and dasatinib-d8, are frequently synthesized for use in bioanalytical studies. medchemexpress.comcaymanchem.com In these molecules, hydrogen atoms at specific positions, often on the piperazine ring, are replaced with deuterium. caymanchem.com Because these isotopologues have nearly identical chemical properties to the parent compound but a different mass, they are ideal for use as internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to accurately quantify dasatinib concentrations in biological samples like plasma. caymanchem.com

Radiolabeled Dasatinib: For non-invasive imaging techniques like Positron Emission Tomography (PET), dasatinib analogs are labeled with positron-emitting radionuclides.

Fluorine-18 ([¹⁸F]): An [¹⁸F]fluoroethyl derivative of dasatinib has been prepared and evaluated in animal studies. mdpi.com More specifically, a tracer named ¹⁸F-SKI-249380 was developed for PET imaging to visualize target engagement in tumors. snmjournals.org

Gallium-68 ([⁶⁸Ga]): Novel dasatinib analogues featuring amino carboxylate chelators have been designed, synthesized, and radiolabeled with ⁶⁸Ga. snmjournals.org These tracers, such as [⁶⁸Ga]Ga-PEMPC and [⁶⁸Ga]Ga-AEMPC, were developed for PET imaging of Discoidin Domain Receptors (DDRs), which are also targets of dasatinib. snmjournals.org

The synthesis of these radiolabeled tracers allows for the in vivo visualization of drug distribution, target engagement, and can help in patient selection and the prediction of therapeutic effects. snmjournals.orgsnmjournals.org

Molecular Mechanisms of Dasatinib Action in Cellular Systems in Vitro

Kinase Inhibition Spectrum and Biochemical Characterization

5-Chloro Dasatinib (B193332), a derivative of Dasatinib, is identified by its chemical name N-(3,6-Dichloro-2-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide. cymitquimica.com Like its parent compound, it functions as a multi-targeted tyrosine kinase inhibitor. The inhibitory profile of these compounds is critical to their therapeutic effect, targeting key enzymes that drive oncogenesis.

The BCR-ABL fusion protein, a constitutively active tyrosine kinase, is the hallmark of Chronic Myeloid Leukemia (CML). patsnap.comwikipedia.org Dasatinib was developed as a highly potent dual inhibitor of both SRC and BCR-ABL kinases. tocris.comnih.govresearchgate.net It is reported to be 325-fold more potent than Imatinib (B729) against cells expressing wild-type BCR-ABL. researchgate.net This enhanced potency is crucial for overcoming resistance to first-line therapies. jci.org Dasatinib and its analogs achieve this by binding to the ATP-binding site of the BCR-ABL kinase, effectively blocking its function and preventing the phosphorylation of downstream targets that promote cancer cell proliferation and survival. patsnap.com This action has been shown to be effective against most Imatinib-resistant BCR-ABL mutations, with the notable exception of the T315I mutation. jci.orgnih.gov

Dasatinib is a potent pan-Src family kinase (SFK) inhibitor, targeting members such as SRC, LCK, YES, FYN, HCK, and LYN at nanomolar concentrations. drugbank.comncats.io SFKs are non-receptor tyrosine kinases that play a pivotal role in various cellular processes, including proliferation, migration, and survival. aacrjournals.org Their over-activity is implicated in the progression and metastasis of numerous cancers. aacrjournals.orgnih.gov Studies have demonstrated that Dasatinib effectively inhibits SFK activity, leading to the suppression of downstream signaling pathways. aacrjournals.orgnih.gov Specifically, it has been shown to directly inhibit the kinase activities of Lyn and Fyn in mast cells. biomolther.org

Inhibition of SRC Family Kinases (SFKs) (e.g., SRC, LCK, YES, FYN, HCK, LYN)

Molecular Interactions and Binding Dynamics

The efficacy of kinase inhibitors like 5-Chloro Dasatinib is fundamentally determined by their precise interactions within the kinase domain of their target enzymes. The structural details of these interactions illuminate the basis for their high affinity and broad-spectrum activity.

A distinguishing feature of Dasatinib is its ability to bind to multiple conformations of the ABL kinase domain, unlike first-generation inhibitors such as Imatinib, which primarily recognize the inactive conformation. researchgate.netdrugbank.comncats.iohmdb.ca Dasatinib can effectively bind to both the active ("DFG-in") and inactive conformations of the ABL kinase. drugbank.comoncohemakey.com This conformational flexibility allows it to inhibit a wider range of kinase states and is a key reason for its effectiveness against many Imatinib-resistant mutations, which often lock the kinase in an active state unfavorable for Imatinib binding. researchgate.net The ability to recognize the active conformation, where the kinase is poised for ATP binding and substrate phosphorylation, contributes significantly to its high potency. nih.govnih.govosti.gov

The high-affinity binding of Dasatinib to the ATP-binding site of kinases like ABL is stabilized by a network of specific molecular interactions. The aminothiazole moiety of the molecule occupies the adenine-binding pocket of ATP. researchgate.netresearchgate.netplos.org

Key interactions for Dasatinib within the ABL kinase domain include:

Hydrogen Bonds: Two critical hydrogen bonds form in the hinge region of the ATP-binding site: one between the aminothiazole ring's nitrogen and the amide nitrogen of Met 318, and another between the 2-amino group of Dasatinib and the carbonyl oxygen of Met 318. researchgate.netresearchgate.net An additional hydrogen bond is formed between the hydroxyl oxygen of the gatekeeper residue Thr 315 and the amide nitrogen of Dasatinib. researchgate.netresearchgate.net

Hydrophobic Interactions: The 2-chloro-6-methylphenyl ring of Dasatinib extends into a largely hydrophobic pocket near Thr 315. researchgate.netresearchgate.net This interaction is critical, and the T315I mutation, which replaces the smaller threonine with a bulkier isoleucine, causes steric hindrance that prevents Dasatinib from binding effectively, leading to resistance. jci.orgplos.org

These combined interactions anchor the inhibitor firmly within the ATP-binding cleft, preventing the binding of ATP and halting the kinase's catalytic activity.

Conformational Changes Induced by Dasatinib Binding

Dasatinib's mechanism of action is distinguished by its ability to bind to multiple conformations of its target kinases, particularly the ABL kinase. fda.gov Unlike first-generation inhibitors such as imatinib, which primarily recognize the inactive "DFG-out" conformation of the ABL kinase domain, Dasatinib can bind to both the active and inactive conformations. nih.govashpublications.orgwikipedia.orgdrugbank.com This flexibility allows it to bind with less stringent conformational requirements. wikipedia.orgashpublications.org

X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have shown that Dasatinib effectively binds to the active "DFG-in" conformation of ABL. ashpublications.org This binding occurs at the ATP-binding site. nih.gov This characteristic is crucial for its ability to inhibit many imatinib-resistant BCR-ABL mutants. nih.gov For example, mutations in the P-loop or activation loop of BCR-ABL can destabilize the inactive conformation required for imatinib binding, leading to resistance. wikipedia.org Dasatinib, by targeting the active conformation, can bypass many of these resistance mechanisms. ashpublications.orgwikipedia.org

Hydrogen exchange mass spectrometry (HX MS) studies have provided biophysical evidence for these interactions. Dasatinib binding to wild-type Abl kinase induces dynamic changes primarily near the ATP binding site. plos.org However, this interaction is lost in the T315I mutant, a common source of resistance, as the mutation disrupts a critical hydrogen bond and causes steric hindrance. ashpublications.orgplos.org Molecular docking studies predict that Dasatinib forms a crucial hydrogen bond with the Met318 residue, which is vital for activity against both native and mutated BCR-ABL kinases. researchgate.net

Downstream Signaling Pathway Modulation in Cellular Models

By inhibiting upstream kinases like BCR-ABL and the SRC family kinases (SFKs), Dasatinib triggers a cascade of changes in downstream signaling pathways that are fundamental to cell survival and proliferation.

Inhibition of STAT5 Signaling Pathways

A significant consequence of Dasatinib's inhibition of BCR-ABL and SFKs is the blockade of the Signal Transducer and Activator of Transcription 5 (STAT5) signaling pathway. aacrjournals.orgnih.govcapes.gov.br In chronic myelogenous leukemia (CML) cells, BCR-ABL and SFKs like Hck are known to couple to and activate STAT5. aacrjournals.org Research demonstrates that Dasatinib treatment in K562 human CML cells leads to a significant decrease in the levels of phosphorylated STAT5 (p-STAT5), which is the active form of the protein. aacrjournals.orgnih.gov This reduction in p-STAT5 subsequently diminishes the DNA-binding activity of STAT5 dimers. aacrjournals.orgcapes.gov.br The inhibition of STAT5 signaling by Dasatinib has also been observed in Bcr/Abl-positive acute lymphoblastic leukemia (ALL) cells. researchgate.net This blockade is a critical component of Dasatinib's mechanism, as activated STAT signaling is a known driver of leukemogenesis. capes.gov.br

Regulation of Cell Proliferation and Apoptosis-Related Genes (In Vitro)

The inhibition of STAT5 signaling by Dasatinib directly impacts the expression of downstream target genes that regulate cell cycle progression and apoptosis. aacrjournals.orgnih.gov In vitro studies have shown that Dasatinib treatment down-regulates the expression of key anti-apoptotic proteins, including Bcl-xL and Mcl-1, which are known STAT5 target genes. aacrjournals.orgnih.govcapes.gov.brspandidos-publications.com

Furthermore, Dasatinib affects the expression of genes that control cell proliferation. The expression of Cyclin D1, another STAT5 target gene crucial for the G1 phase of the cell cycle, is markedly reduced following Dasatinib exposure in CML cells. aacrjournals.orgnih.govcapes.gov.br In lung cancer cell lines, Dasatinib has been shown to suppress the expression of Cyclin D1, Cyclin D3, and CDK2. frontiersin.org In other models, it has been shown to affect proteins like p27. aacrjournals.org Concurrently, Dasatinib treatment increases the levels of proteins that promote apoptosis, such as cleaved caspase-3, cleaved caspase-7, and cleaved PARP. frontiersin.org These changes in gene and protein expression are the molecular basis for the observed cellular phenotypes of reduced proliferation and induced apoptosis.

Cellular Response Phenotypes in In Vitro Models

The molecular changes induced by Dasatinib manifest as distinct cellular phenotypes, primarily the induction of programmed cell death (apoptosis) and the halting of cell growth in sensitive cancer cell lines.

Induction of Apoptosis in Sensitive Cell Lines

Dasatinib is a potent inducer of apoptosis in various cancer cell lines, particularly those dependent on the kinases it inhibits. In BCR-ABL-positive CML cell lines like K562, Dasatinib induces apoptosis in a dose-dependent manner, with significant effects seen at nanomolar concentrations. aacrjournals.org Even transient exposure (e.g., 4 hours) to clinically achievable concentrations of Dasatinib is sufficient to irreversibly commit Bcr-Abl-positive CML cell lines and primary patient cells to apoptosis. nih.gov

The pro-apoptotic effect of Dasatinib is also prominent in other cancers. In non-small cell lung cancer (NSCLC) cell lines harboring activating EGFR mutations (e.g., H3255, H1650, HCC827), Dasatinib treatment leads to significant apoptosis. aacrjournals.org This effect corresponds to the downregulation of Akt and STAT3 survival proteins. aacrjournals.org Studies in chronic lymphocytic leukemia (CLL) have also shown that Dasatinib can induce apoptosis, with some patient samples showing high sensitivity. spandidos-publications.com For instance, in a sensitive CLL sample, 17.71% of cells were apoptotic after 24 hours of incubation with Dasatinib, compared to 1.30% in untreated controls. spandidos-publications.com

Cell LineCancer TypeConcentrationObserved EffectSource
K562Chronic Myelogenous Leukemia (CML)≥ 0.5 nmol/LSignificant, dose-dependent induction of apoptosis. aacrjournals.org
LAMA-84Chronic Myelogenous Leukemia (CML)Dose-dependentDose-dependent increase in apoptosis. nih.gov
Primary CML cellsChronic Myelogenous Leukemia (CML)Not specifiedApoptosis induced after 4-hour treatment. nih.gov
H3255, H1650, HCC827, PC9Non-Small Cell Lung Cancer (NSCLC)Not specifiedInduction of apoptosis in EGFR-mutant cells. aacrjournals.org
NCI-H1975, NCI-H1650Lung Cancer10 and 20 µMInduction of apoptosis, increase in cleaved caspases 3 & 7. frontiersin.org
Primary CLL cells (sensitive)Chronic Lymphocytic Leukemia (CLL)Not specifiedIncreased percentage of apoptotic cells (e.g., 17.71%). spandidos-publications.com

Inhibition of Cell Proliferation and Viability (In Vitro)

Dasatinib consistently demonstrates potent anti-proliferative activity across a wide range of cancer cell lines in vitro. This effect is often cytostatic, meaning it inhibits cell growth and division rather than directly killing all cells. acs.org

In CML cells expressing wild-type BCR-ABL, Dasatinib inhibits cell growth and viability at sub-nanomolar concentrations. aacrjournals.org It is also effective against numerous imatinib-resistant BCR-ABL mutants. aacrjournals.org In solid tumors, Dasatinib inhibits the proliferation of cell lines from various cancers, including breast, gastric, pancreatic, head and neck, ovarian, prostate, and lung cancer. iiarjournals.org For example, in triple-negative breast cancer (TNBC) cell lines, Dasatinib yields potent IC50 values of less than 100 nM. iiarjournals.org In lung cancer cell lines NCI-H1975 and NCI-H1650, Dasatinib inhibited proliferation in a time- and concentration-dependent manner, with IC50 values of 0.95 µM and 3.64 µM, respectively, at 72 hours. frontiersin.org Similarly, in neuroblastoma (SJ-N-KP, IMR5) and Ewing sarcoma (PDE02, 6647) cell lines, Dasatinib at 100 nM inhibited proliferation by 14% to 41.3% after 24 hours. spandidos-publications.com While highly effective at inhibiting proliferation, studies note that in many solid tumor cell lines, the inhibition is primarily cytostatic, with cell viability remaining relatively high. acs.org

Cell LineCancer TypeConcentration / IC50Observed EffectSource
K562Chronic Myelogenous Leukemia (CML)≥ 0.5 nmol/LSignificant reduction in cell viability. aacrjournals.org
TNBC cell lines (Panel)Triple-Negative Breast CancerIC50 < 100 nMPotent inhibition of cell viability/proliferation. iiarjournals.org
NCI-H1975Lung CancerIC50 = 0.95 µM (at 72h)Time and concentration-dependent inhibition of proliferation. frontiersin.org
NCI-H1650Lung CancerIC50 = 3.64 µM (at 72h)Time and concentration-dependent inhibition of proliferation. frontiersin.org
SJ-N-KPNeuroblastoma100 nM (at 24h)29.4% inhibition of proliferation. spandidos-publications.com
IMR5Neuroblastoma100 nM (at 24h)41.3% inhibition of proliferation. spandidos-publications.com
PDE02Ewing Sarcoma100 nM (at 24h)35.3% inhibition of proliferation. spandidos-publications.com

Effects on Cellular Migration and Invasion (In Vitro)

Dasatinib has demonstrated significant inhibitory effects on the migration and invasion of various cancer cells in vitro. plos.orgnih.govspandidos-publications.comaacrjournals.org These anti-migratory and anti-invasive properties are a key aspect of its preclinical antitumor activity, independent of its effects on cell proliferation. nih.govaacrjournals.org Research across multiple cancer types, including melanoma, prostate cancer, leukemia, and neuroblastoma, has elucidated the molecular pathways through which dasatinib exerts these effects. plos.orgnih.govnih.govaacrjournals.org

The primary mechanism involves the inhibition of Src family kinases (SFKs), which are crucial regulators of cell adhesion, motility, and invasion. nih.govpatsnap.com By blocking SFK activity, dasatinib disrupts the signaling cascades that control the cytoskeletal rearrangements necessary for cell movement. plos.orgnih.gov This inhibitory action extends to key downstream targets of SFKs, most notably focal adhesion kinase (FAK) and Crk-associated substrate (p130CAS). nih.govaacrjournals.orgnih.gov Inhibition of the phosphorylation of FAK and p130CAS at low nanomolar concentrations of dasatinib has been consistently observed and is directly linked to the suppression of cell adhesion, migration, and invasion in cancer cells. aacrjournals.orgnih.gov

In studies on human melanoma cells, dasatinib was shown to block migration and invasion at low nanomolar concentrations in all eight cell lines investigated. nih.gov This effect correlated with the inhibition of SFK kinase activity and the reduced phosphorylation of FAK and p130CAS. nih.gov Furthermore, dasatinib treatment led to the downregulation of matrix metalloproteinase-9 (MMP-9), an enzyme critical for the degradation of the extracellular matrix, a key step in tumor cell invasion. nih.gov Similar findings were reported in prostate cancer cells, where dasatinib suppressed cell adhesion, migration, and invasion, also in conjunction with reduced MMP-9 secretion. aacrjournals.org

The impact of dasatinib on cell motility has also been documented in hematological malignancies. In chronic lymphocytic leukaemia (CLL) cells, dasatinib was found to inhibit migration towards the chemokine CXCL12. plos.org This was achieved by diminishing the rapid increase in actin polymerization that typically follows CXCL12 stimulation, a critical process for cell movement. plos.org

Studies on neuroblastoma (NB) and Ewing sarcoma (ES) cell lines further support the anti-migratory activity of dasatinib. Using a scratch test, dasatinib at a concentration of 100 nM was shown to inhibit the migration of NB and ES cell lines by a mean of 30.2% and 25.3%, respectively. spandidos-publications.com In head and neck squamous cell carcinoma (HNSCC) and non-small cell lung cancer (NSCLC) cells, dasatinib also inhibited migration and invasion, an effect that correlated with the inhibition of Src and its downstream mediators like FAK and paxillin (B1203293). aacrjournals.org

The table below summarizes key findings from in vitro studies on the effects of dasatinib on cellular migration and invasion.

Interactive Data Table: In Vitro Effects of Dasatinib on Cellular Migration and Invasion

Cell Line(s)Cancer TypeDasatinib ConcentrationAssay TypeKey FindingsCitation(s)
HT144, Sk-Mel-28Melanoma25 nMInvasion and Migration AssaysSignificantly decreased invasion and migration in both cell lines. nih.gov
A2058, 1205-LuMelanoma3-10 nM (IC50 for MMP-9)Invasion Assay, MMP-9 ExpressionBlocked MMP-9 protein expression; completely abolished migration and invasion at 300 nM. nih.gov
DU-145Prostate Cancer1-10 nmol/LWound-Healing, Adhesion, and Invasion AssaysInhibited cell migration, adhesion, and invasion; correlated with reduced p-FAK and p-p130CAS. aacrjournals.org
Chronic Lymphocytic Leukaemia (CLL) CellsLeukaemia100 nMTranswell Assay (Chemotaxis)Reduced chemotaxis towards CXCL12; inhibited actin polymerization. plos.org
Various NB and ES cell linesNeuroblastoma (NB), Ewing Sarcoma (ES)100 nMScratch TestInhibited migration by a mean of 30.2% (NB) and 25.3% (ES). spandidos-publications.com
HNSCC and NSCLC cell linesHead and Neck, Lung Cancer10-50 nmol/LMigration and Invasion AssaysSignificantly inhibited cell migration and invasion. aacrjournals.org
Hepatocellular Carcinoma (HCC) cell linesLiver CancerNot specifiedAdhesion, Migration, and Invasion AssaysInhibition of cell adhesion, migration, and invasion correlated with p-FAK inhibition. nih.gov

Target Protein Identification and Profiling Studies of Dasatinib

Comprehensive Identification of Kinase Targets

The multifaceted nature of Dasatinib's interactions within the cellular environment necessitates comprehensive approaches for target identification. Chemoproteomics and affinity-based methods, coupled with mass spectrometry, have been instrumental in delineating the extensive kinase target profile of Dasatinib (B193332).

Chemoproteomics has emerged as a powerful strategy for the unbiased and large-scale identification of drug-protein interactions in a cellular context. aacrjournals.orgnih.gov This approach often involves the use of a modified version of the drug molecule, such as Dasatinib, to facilitate the capture and identification of its binding partners.

One common strategy is the use of affinity-based probes. For instance, a cell-permeable Dasatinib probe, DA-2, has been developed for the proteome-wide profiling of its potential cellular targets. acs.org This allows for the investigation of kinase-drug interactions within a more physiologically relevant context, maintaining the integrity of cellular compartments and protein complexes. acs.org

Another powerful affinity-based method involves the immobilization of Dasatinib or its analogues onto a solid support, such as beads. nih.govelifesciences.org This "kinobeads" approach enables the capture of kinases from cell lysates that bind to the immobilized inhibitor. aacrjournals.org Competition experiments, where the affinity matrix is incubated with cell lysate in the presence of soluble Dasatinib, allow for the specific elution and identification of high-affinity targets. elifesciences.orgspringernature.com

Furthermore, the derivatization of Dasatinib with a chloroalkane (CA) moiety has been explored as a strategy for target enrichment. springernature.comresearchgate.net This modification generally does not impede cell permeability or significantly alter the compound's potency. researchgate.net The Dasatinib-CA can be introduced to live cells, and upon lysis, the chloroalkane tag allows for rapid and covalent capture of the drug-target complexes onto a resin coated with a specific binding partner like HaloTag. springernature.comresearchgate.net

Mass spectrometry (MS) is the core analytical technique that enables the identification and quantification of proteins captured through chemoproteomic and affinity-based methods. nih.govelifesciences.org Following the enrichment of Dasatinib-binding proteins, they are typically digested into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov

The resulting MS/MS spectra are searched against protein sequence databases to identify the corresponding proteins. nih.govbldpharm.com Quantitative proteomic strategies, such as using isobaric tags for relative and absolute quantitation (iTRAQ) or tandem mass tags (TMT), can be employed in competition experiments to determine the relative binding affinities of different kinases for Dasatinib. researchgate.net

Activity-based protein profiling (ABPP) is another MS-based approach that has been used to profile Dasatinib's targets. nih.gov This method utilizes chemical probes that covalently bind to the active sites of enzymes, providing a measure of their functional state. rsc.org By using a desthiobiotin-ATP probe in competition with Dasatinib, researchers can identify kinases whose activity is inhibited by the drug. nih.gov

Utilization of Chemoproteomics and Affinity-Based Methods

Validation of Known and Discovery of Novel Binding Partners

The application of these comprehensive profiling methods has successfully validated known targets of Dasatinib and led to the discovery of numerous novel binding partners.

It is well-established that Dasatinib is a potent inhibitor of the BCR-ABL fusion protein and the SRC family of kinases (including SRC, LCK, YES, and FYN). drugbank.comresearchgate.net Chemoproteomic studies have consistently confirmed these interactions. For example, in gastric cancer cells, SRC was identified as a central node in the network of Dasatinib targets. nih.gov

Beyond these primary targets, these studies have revealed a broad spectrum of other kinase targets. In various cancer cell lines, Dasatinib has been shown to bind to receptor tyrosine kinases such as DDR1, EPHA2, and EGFR, as well as non-receptor tyrosine kinases like ABL2, FRK, and RIPK2. nih.govdrugbank.com

Significantly, these profiling efforts have also identified previously unknown serine/threonine kinase targets of Dasatinib, including PCTK3, STK25, PIM-3, and p90RSK. nih.govacs.org The identification of these novel interactors expands our understanding of Dasatinib's polypharmacology and may help to explain some of its observed cellular effects that are independent of its primary targets. For instance, the discovery of p90RSK as a target in gastric cancer cells suggests a potential mechanism for the anti-proliferative effects of Dasatinib in this context. nih.gov

In some studies, non-kinase targets have also been identified. For example, the oxidoreductase NQO2 was found to be a target of imatinib (B729) and nilotinib (B1678881) in a comparative chemical proteomics study that also included dasatinib. bldpharm.com A more recent study using the POST-IT system identified selenophosphate synthetase 2 (SEPHS2) as a novel binder for dasatinib. elifesciences.org

The interactive table below summarizes a selection of known and novel kinase targets of Dasatinib identified through various profiling studies.

Kinase TargetKinase FamilyMethod of IdentificationReference
ABL1Tyrosine KinasePOST-IT, ABPP nih.govelifesciences.org
SRCTyrosine KinasePOST-IT, ABPP nih.govelifesciences.org
LCKTyrosine KinaseABPP nih.gov
FYNTyrosine KinasePOST-IT elifesciences.org
YESTyrosine Kinase--
DDR1Receptor Tyrosine Kinase--
EPHA2Receptor Tyrosine KinaseABPP nih.gov
EGFRReceptor Tyrosine KinaseABPP nih.gov
RIPK2Serine/Threonine KinasePOST-IT elifesciences.org
p90RSKSerine/Threonine KinaseABPP, RNAi screen nih.gov
SEPHS2Atypical KinasePOST-IT elifesciences.org

Methodological Advancements in Small Molecule Target Identification (e.g., POST-IT system)

The pursuit of more accurate and physiologically relevant target identification methods has led to the development of innovative technologies. The Pup-On-target for Small molecule Target Identification Technology (POST-IT) system represents a significant advancement in this area. elifesciences.org

POST-IT is a non-diffusive proximity tagging system that operates within live cells. elifesciences.org It utilizes an engineered fusion protein comprising a proteasomal accessory factor A (PafA) and a HaloTag. elifesciences.org A small molecule of interest, such as Dasatinib, is derivatized with a HaloTag ligand. elifesciences.org When the derivatized Dasatinib binds to its target protein inside the cell, it brings the PafA enzyme into close proximity. elifesciences.org This proximity allows PafA to covalently transfer a prokaryotic ubiquitin-like protein (Pup) onto lysine (B10760008) residues of the target protein. elifesciences.org The "pupylated" targets can then be enriched and identified by mass spectrometry. elifesciences.org

A key advantage of the POST-IT system is its ability to capture target interactions in their native cellular environment, preserving the context of protein localization and complex formation. elifesciences.org In a study demonstrating its utility, the POST-IT system successfully identified eight known targets of Dasatinib with significant enrichment, including FYN, RIPK2, MAPK14, ABL1/2, CSK, LYN, and SRC. elifesciences.org This validates the effectiveness of the POST-IT system as a robust methodology for target identification. elifesciences.org

Furthermore, the POST-IT system led to the discovery of a novel binding partner for Dasatinib, selenophosphate synthetase 2 (SEPHS2), an enzyme with ATP-binding and kinase activities. elifesciences.org The direct interaction between Dasatinib and SEPHS2 was subsequently confirmed using microscale thermophoresis (MST) analysis. elifesciences.org Such advancements in target identification technology are crucial for a deeper understanding of the molecular mechanisms of drug action and for uncovering new therapeutic opportunities. elifesciences.org

Structure Activity Relationship Sar and Rational Design of Dasatinib Analogs

Correlation of Chemical Modifications with Kinase Inhibitory Potency

The potency of Dasatinib (B193332) analogs is highly dependent on specific chemical modifications to the parent scaffold. These alterations can significantly influence the inhibitor's ability to bind to the target kinase and effectively block its activity.

The addition or modification of substituents on the Dasatinib scaffold plays a pivotal role in determining binding affinity and selectivity. For instance, the 2-aminothiazole (B372263) moiety is a key pharmacophore, and its substitution pattern can dictate the spectrum of biological activities. asianpubs.org Research has shown that extending Dasatinib from the ATP binding pocket into more variable regions by conjugating it with amino acids or fatty acids can create new kinase-specific interactions. nih.gov

A notable example is the dasatinib-L-arginine derivative (Das-R), which exhibited potent inhibition of Csk, Src, and Abl kinases. nih.gov Conversely, the introduction of a 5-chloro group has been shown to be detrimental to cell-based EGFR inhibition when compared to the 5-deschloro lead compound. nih.gov The strategic placement of substituents can also impact selectivity. For example, an irreversible analog of Dasatinib, compound 9, demonstrated significantly improved selectivity compared to the parent drug by targeting a non-conserved cysteine in c-Src. nih.gov This increased selectivity is reflected in its lower S-score, a measure of kinase inhibition across a panel. nih.gov

The influence of substituents is further highlighted by the development of conformation-selective analogs. By adding a benzamide (B126) group to the meta-position of Dasatinib's distal phenyl ring, researchers designed analogs that bind to the inactive "DFG-out" conformation of the kinase, a strategy that can enhance inhibitor selectivity. nih.gov

Specific chemical groups, or moieties, within Dasatinib and its analogs are critical for establishing key interactions with the target kinase. The core 2-aminothiazole scaffold is essential for binding to the hinge region of the kinase, a conserved feature of ATP-binding sites. acs.org Hydrogen bonds with hinge residues are a common feature of Dasatinib's binding mode. nih.gov

The N-(2-chloro-6-methylphenyl) group is another crucial moiety, with the 2-chloro-6-methylphenyl ring making important van der Waals contacts within the binding pocket. researchgate.net The hydroxyl group on the piperazinyl side chain of Dasatinib points out of the kinase cavity, making it a suitable site for modification without significantly impairing inhibitory potency. researchgate.netmdpi.com This has been exploited to create fluorescent Dasatinib-based analogs for bioimaging. mdpi.com

The interactions of these moieties are critical for overcoming resistance. Dasatinib's ability to bind to multiple conformations of the ABL kinase domain is thought to contribute to its activity against imatinib-resistant mutants. nih.govdrugbank.com This is because it does not rely on interactions with some of the residues that are mutated in resistant strains. drugbank.com

Influence of Substituents on Binding Affinity and Selectivity

Design Strategies for Improved Selectivity and Potency

The rational design of Dasatinib analogs employs various strategies to enhance their selectivity for specific kinases and increase their inhibitory power.

Scaffold modification, or "scaffold hopping," is a powerful strategy to develop novel kinase inhibitors. mdpi.com This involves replacing the core structure of Dasatinib with a different chemical scaffold while retaining key binding elements. For example, new pyrazolyl-thiazolidinone/thiazole (B1198619) derivatives were synthesized by merging the scaffolds of celecoxib (B62257) and dasatinib, leading to compounds with selective COX-2, HER-2, and EGFR inhibitory effects. tandfonline.com

Derivatization involves adding or modifying functional groups on the existing Dasatinib scaffold. As mentioned earlier, conjugating amino acids and fatty acids to Dasatinib has been shown to improve specificity towards certain kinases like Src, Csk, and Abl. nih.gov Another approach is the creation of irreversible inhibitors by introducing a reactive group that forms a covalent bond with the target kinase, which can lead to improved potency and selectivity. nih.gov

Computational modeling plays a significant role in guiding these design strategies. By predicting how different analogs will bind to the target kinase, researchers can prioritize the synthesis of compounds with the most promising profiles. nih.gov

A key strategy for developing more selective kinase inhibitors is to target allosteric sites, which are binding pockets on the kinase distinct from the highly conserved ATP-binding site. nih.govmdpi.com Inhibitors that bind to these sites, known as allosteric inhibitors, can offer greater specificity. mdpi.com

While Dasatinib itself is an ATP-competitive inhibitor, its design principles can inform the development of allosteric inhibitors. nih.gov Unbiased ligand binding simulations have been used to identify potential allosteric sites on kinases like Src. nih.gov The discovery of ABL001 (asciminib), an allosteric inhibitor that binds to the myristoyl pocket of Abl kinase, highlights the potential of this approach. mdpi.com Combining allosteric inhibitors with ATP-competitive inhibitors like Dasatinib is a promising strategy to overcome drug resistance. mdpi.com

Scaffold Modification and Derivatization Approaches

Impact of Physicochemical Properties on Biological Activity (e.g., Solubility, Stability)

The biological activity of Dasatinib and its analogs is not solely determined by their binding affinity and selectivity but is also heavily influenced by their physicochemical properties, such as solubility and stability.

Dasatinib itself is a poorly water-soluble drug, which can limit its bioavailability. nih.govresearchgate.net To address this, formulation strategies such as nanoemulsions have been developed to enhance its solubility and, consequently, its anticancer effect. nih.gov

The metabolic stability of Dasatinib analogs is another critical factor. Dasatinib is primarily metabolized by the CYP3A4 enzyme, and this process can lead to the formation of reactive intermediates. researchgate.net Research has focused on synthesizing analogs with modifications that block these metabolic pathways to improve stability and reduce potential toxicity. For example, blocking the site of hydroxylation on the 2-chloro-6-methylphenyl ring was explored to prevent the formation of reactive quinone-imines. researchgate.net However, simply adding a methyl group was not effective as it led to the formation of a different reactive species. researchgate.net This highlights the complexity of designing analogs with optimal physicochemical properties.

Molecular Mechanisms of Resistance to Dasatinib in Preclinical Models

Identification of Acquired Mutations in Target Kinases (e.g., BCR-ABL)

One of the primary mechanisms of resistance to dasatinib (B193332) involves the acquisition of point mutations within the kinase domain of its target proteins, most notably BCR-ABL. nih.govnih.gov These mutations can interfere with drug binding, thereby rendering the inhibitor ineffective.

Specific Kinase Domain Mutations Conferring Resistance (excluding T315I mutant specifics for Dasatinib)

While the T315I "gatekeeper" mutation is famously resistant to most TKIs including dasatinib, several other mutations within the ABL kinase domain have been identified in preclinical and clinical studies to confer reduced sensitivity or outright resistance to dasatinib. nih.govehaweb.orgwaocp.org These mutations often alter the conformation of the ATP-binding pocket, which is the site of dasatinib's action. nih.gov

Key dasatinib resistance mutations identified in preclinical models include:

V299L: This mutation involves a contact point for dasatinib and has been reported in patients who fail dasatinib therapy. nih.govehaweb.orgnih.gov

F317L/I/V: Mutations at this residue are frequently associated with dasatinib resistance. nih.govehaweb.orgasco.org They are considered clinically relevant and can emerge during second- or third-line TKI therapy. ehaweb.org

T315A: While less common, this mutation can also contribute to dasatinib resistance. nih.govehaweb.org

The following table summarizes key mutations associated with dasatinib resistance found in preclinical studies.

Mutation Location in Kinase Domain Effect on Dasatinib Binding Clinical Relevance
V299LP-loopAffects a drug contact pointAssociated with dasatinib failure. nih.govehaweb.orgnih.gov
F317L/I/VP-loopImpairs drug bindingFrequently observed in dasatinib resistance. nih.govehaweb.orgasco.org
T315AGatekeeper ResidueReduces inhibitor affinityContributes to resistance. nih.govehaweb.org
Q252HP-loopReduces inhibitor sensitivityIdentified in vitro and clinically. ehaweb.org
E255K/VP-loopReduces inhibitor sensitivityAssociated with less favorable response. ehaweb.org

Activation of Alternative Signaling Pathways

Cancer cells can develop resistance to dasatinib by bypassing the inhibited kinase. This is achieved by activating alternative, or "rescue," signaling pathways that promote cell survival and proliferation despite the presence of the drug. lgmpharma.comhmdb.canih.govspandidos-publications.com

Preclinical studies have identified several key pathways that become activated:

SRC Family Kinases (SFKs): In some contexts, even though dasatinib inhibits SFKs, the overexpression of certain members like LYN and HCK can contribute to resistance. lgmpharma.combiomeddb.orgnih.gov

Receptor Tyrosine Kinases (RTKs): In DDR2-mutant lung cancer models, dasatinib treatment can lead to the compensatory activation and phosphorylation of other RTKs, such as EGFR, MET, and IGF1R. aacrjournals.org This adaptive response can dampen the therapeutic effect of dasatinib.

RAS/MAPK and PI3K/AKT Pathways: These are major downstream survival pathways. Their activation, independent of the primary drug target, can sustain cell proliferation and is a common mechanism of resistance to various targeted therapies, including dasatinib. nih.govspandidos-publications.com

WNT Signaling: In preclinical models of pre-BCR+ acute lymphoblastic leukemia, acquired resistance to dasatinib was associated with the upregulation of alternative pathways, including the WNT signaling pathway. aacrjournals.org

Cellular Adaptation and Survival Mechanisms

Beyond specific mutations and pathway activation, cancer cells employ broader adaptive strategies to survive dasatinib treatment. These mechanisms often involve complex changes in cellular physiology and gene expression.

Metabolic Reprogramming: Resistant cells can alter their metabolic processes to cope with the stress induced by dasatinib. Studies in chronic lymphocytic leukemia (CLL) have shown that resistance is associated with a differential metabolic adaptation. nih.gov Resistant cells may exhibit a lower sensitivity to the inhibition of oxidative phosphorylation (OXPHOS) and a greater capacity to adapt to energetic stress. nih.gov

Upregulation of Survival Proteins: Cells can increase the expression of anti-apoptotic proteins to counteract the cell-death signals initiated by dasatinib. For example, the protein translation inhibitor omacetaxine mepesuccinate, which downregulates the anti-apoptotic protein MCL-1, has shown effectiveness in patients resistant to multiple TKIs. frontiersin.org

Drug Efflux and Transport: Alterations in drug transporter proteins can affect the intracellular concentration of dasatinib. Overexpression of efflux pumps like P-glycoprotein (P-gp/ABCB1) has been shown in vitro to confer dasatinib resistance, an effect that can be reversed by P-gp inhibitors. nih.gov

Stromal Protection and Microenvironment: The tumor microenvironment can provide crucial survival signals. For instance, stromal cells can protect Bcr/Abl-positive ALL cells from dasatinib's effects, allowing for the emergence of resistant cells over time. nih.gov The stromal factor SDF-1α and its receptor CXCR4 have been implicated in this protective mechanism. nih.gov

Strategies for Overcoming Dasatinib Resistance (in vitro/preclinical)

The understanding of resistance mechanisms has fueled the development of strategies to overcome or prevent it in preclinical settings.

Combination Therapies with Other Inhibitors (in vitro)

Combining dasatinib with other targeted agents is a promising approach to tackle resistance by hitting the cancer cells from multiple angles.

Targeting Alternative Pathways: In models where resistance is driven by RTK activation, combining dasatinib with inhibitors of MET or IGF1R has shown synergistic effects. aacrjournals.org

Dual Inhibitor Combinations: In vitro studies have explored combining different TKIs. For example, the combination of low-dose dasatinib and nilotinib (B1678881) has been shown to induce higher rates of cell death than either drug alone. nih.gov Computational models also suggest that combining two TKIs can be advantageous over monotherapy. nih.gov

Inhibiting Downstream Effectors: Combining dasatinib with inhibitors of Bruton tyrosine kinase (BTK), such as ibrutinib, has shown increased efficacy in preclinical models of E2A-PBX1+/preBCR+ ALL, including in the central nervous system. ashpublications.org

Targeting Survival Mechanisms: The combination of dasatinib with anisomycin, which inhibits Wnt/β-catenin signaling, has demonstrated significantly better efficacy than dasatinib alone in leukemia cell lines. cancerindex.org Similarly, combining dasatinib with the XPO1 inhibitor selinexor (B610770) has shown enhanced antitumor activity in CML models by impairing mitochondrial function. mdpi.com

Development of Next-Generation Inhibitors

When resistance arises, particularly due to mutations that affect the drug's binding site, next-generation inhibitors designed to be effective against these mutants are crucial.

Third-Generation TKIs: Ponatinib was developed to be effective against a wide range of mutations, including the highly resistant T315I mutation, which is impervious to dasatinib. mdpi.commdpi.com

Allosteric Inhibitors: Asciminib represents a different class of inhibitor that binds to the myristoyl pocket of BCR-ABL, an allosteric site distinct from the ATP-binding site targeted by dasatinib. mdpi.com This novel mechanism allows it to be effective against mutations that cause resistance to ATP-competitive inhibitors.

Novel Compounds: Preclinical research continues to identify new compounds. For example, SGX393 is a potent inhibitor of T315I-mutant Bcr-Abl that, when combined with dasatinib or nilotinib in vitro, was able to prevent the emergence of resistant subclones. pnas.org Other agents like bosutinib, olverembatinib, and omacetaxine provide further options after failure of second-generation TKIs like dasatinib. frontiersin.orgcancerindex.org

Preclinical Efficacy Studies of Dasatinib in Disease Models in Vitro and Non Human in Vivo

Efficacy in Leukemic Cell Line Models

Dasatinib (B193332) has shown marked efficacy in preclinical models of leukemia, including Chronic Myeloid Leukemia (CML) and Acute Lymphoblastic Leukemia (ALL). fda.govfrontiersin.org

Inhibition of Proliferation and Induction of Apoptosis in CML and ALL Cell Lines

In vitro studies have consistently shown that dasatinib potently inhibits the proliferation of CML and ALL cell lines. aacrjournals.orgacs.org This anti-proliferative effect is often accompanied by the induction of apoptosis, or programmed cell death. For instance, in the K562 human CML cell line, dasatinib significantly reduced cell viability and induced apoptosis in a dose-dependent manner, with effects observed at concentrations as low as 0.5 nmol/L. aacrjournals.org The cytotoxic inhibition of CML cells by dasatinib is a key finding, with even transient exposure to the drug being sufficient to commit these cells to apoptosis. acs.org

The molecular mechanism underlying these effects involves the inhibition of key signaling pathways. Dasatinib blocks the phosphorylation of BCR-ABL and SFKs, leading to the downregulation of downstream targets like Signal Transducer and Activator of Transcription 5 (STAT5). aacrjournals.org This, in turn, suppresses the expression of anti-apoptotic proteins such as Bcl-xL and Mcl-1, and cell cycle regulators like cyclin D1, ultimately leading to cell cycle arrest and apoptosis. aacrjournals.org In NUP214-ABL1-expressing cell lines, dasatinib potently inhibited proliferation and induced apoptosis, which was associated with the inhibition of ABL, CRKL, and STAT5 phosphorylation. nih.gov

In Chronic Lymphocytic Leukemia (CLL) cells, dasatinib's efficacy is attributed to the inhibition of LYN and other SFK kinases, which overcomes pro-survival signals from the B-cell receptor (BCR) and leads to apoptosis. spandidos-publications.com Studies on primary leukemic cells from CLL patients have shown that dasatinib can induce apoptosis, with varying sensitivity observed among different patient samples. spandidos-publications.com

Cell LineLeukemia TypeEffect of DasatinibKey Findings
K562CMLInhibition of proliferation, induction of apoptosis. aacrjournals.orgacs.orgSub-nM IC50; blocks Bcr-Abl/SFK/Stat5 signaling. aacrjournals.orgacs.org
NUP214-ABL1-expressing cellsALLInhibition of proliferation, induction of apoptosis. nih.govInhibition of ABL, CRKL, and STAT5 phosphorylation. nih.gov
Primary CLL cellsCLLInduction of apoptosis. spandidos-publications.comInhibition of LYN and SFK kinases overcomes BCR pro-survival signals. spandidos-publications.com

Activity in Imatinib-Sensitive and Resistant Cell Lines

A significant advantage of dasatinib is its activity against CML cells that have developed resistance to imatinib (B729), the first-line treatment for CML. fda.govfrontiersin.orgnih.gov Dasatinib is reported to be 325 times more potent than imatinib in inhibiting the unmutated BCR-ABL kinase in vitro. frontiersin.org It is effective against the majority of imatinib-resistant BCR-ABL mutations, with the notable exception of the T315I mutation. dovepress.com

Pharmacology studies have demonstrated that dasatinib exhibits anti-growth and anti-tumor activity in both imatinib-sensitive and imatinib-resistant CML and ALL cell lines. fda.gov In imatinib-resistant cell lines, overexpression of SFKs like FYN, HCK, and LYN has been observed, suggesting that the dual inhibition of BCR-ABL and SFKs by dasatinib contributes to its efficacy in this setting. fda.gov In K562 cells that are resistant to imatinib, dasatinib has been shown to induce apoptosis and reduce cell growth. mdpi.com While dasatinib is effective against many imatinib-resistant mutations, certain mutations like T315A, F317L, and F317V have shown resistance to dasatinib in preclinical assays.

Cell Line TypeKey Findings
Imatinib-Sensitive CML/ALLDasatinib shows potent anti-proliferative and pro-apoptotic activity. fda.gov
Imatinib-Resistant CML/ALLDasatinib is effective against most imatinib-resistant BCR-ABL mutations (excluding T315I). fda.govdovepress.com
Dasatinib-Resistant MutantsT315A, F317L, and F317V mutations have been identified as resistant to dasatinib.

Efficacy in Solid Tumor Cell Line Models (In Vitro)

Dasatinib has also been evaluated for its therapeutic potential in various solid tumors, where it has shown anti-proliferative and anti-invasive effects. nih.gov

Inhibition of Lung Cancer Cell Growth (In Vitro)

In non-small cell lung cancer (NSCLC) cell lines, dasatinib has demonstrated the ability to inhibit cell growth, induce apoptosis, and cause cell cycle arrest. nih.govaacrjournals.org Studies have shown that dasatinib's effects in lung cancer may be mediated through the inhibition of LIM kinase 1 (LIMK1), a protein often upregulated in human cancers. nih.govresearchgate.net By targeting LIMK1, dasatinib downregulates the phosphorylation of cofilin, leading to the observed anti-tumor effects. nih.govresearchgate.net

The IC50 values for dasatinib in lung cancer cell lines vary. For example, in NCI-H1975 and NCI-H1650 lung cancer cells, the IC50 values at 72 hours were 0.95 μM and 3.64 μM, respectively. nih.gov In general, head and neck squamous cell carcinoma (HNSCC) cell lines have been found to be more sensitive to dasatinib than NSCLC cell lines, with the exception of the H322 cell line. aacrjournals.org While dasatinib alone can inhibit the proliferation of lung cancer cells, its combination with TGFβ-1 has been shown to significantly increase the inhibition of proliferation and induce apoptosis in NSCLC cell lines. plos.org

Effects on Other Cancer Cell Lines (In Vitro)

Dasatinib has demonstrated anti-tumor activity in a variety of other solid tumor cell lines. In melanoma cell lines, it has shown anti-proliferative, pro-apoptotic, and anti-invasive effects. nih.gov In colorectal cancer (CRC) cell lines, dasatinib exhibited significant anti-proliferative activity in a subset of lines, particularly those with increased baseline expression of Src and FAK genes. plos.org The anti-tumor effects in sensitive CRC cell lines were associated with G1 cell cycle arrest. plos.org

In ovarian cancer cell lines, dasatinib has shown anti-proliferative activity and can enhance the cytotoxicity of paclitaxel (B517696). nih.govspandidos-publications.com In triple-negative breast cancer (TNBC) cell lines, dasatinib potently inhibits proliferation, leading to G1 accumulation and disruption of cell morphology. iiarjournals.org However, its efficacy as a single agent in solid tumors is often cytostatic rather than cytotoxic, meaning it inhibits cell proliferation without necessarily killing the cancer cells. acs.org

Cancer TypeCell LinesKey Findings
Lung CancerNCI-H1975, NCI-H1650Inhibition of proliferation, induction of apoptosis, and cell cycle arrest, partly via LIMK1 inhibition. nih.govresearchgate.net
MelanomaVariousAnti-proliferative, pro-apoptotic, and anti-invasive effects. nih.gov
Colorectal Cancer50 CRC cell linesAnti-proliferative activity in a subset of cell lines, associated with G1 arrest and high Src/FAK expression. plos.org
Ovarian CancerA2780, HO8910Anti-proliferative activity and enhancement of paclitaxel cytotoxicity. nih.govspandidos-publications.com
Triple-Negative Breast CancerMDA-MB-231Potent inhibition of proliferation, G1 accumulation. iiarjournals.org

Pharmacodynamic Biomarkers and Response Assessment in Preclinical Studies

The assessment of dasatinib's activity in preclinical models has been aided by the use of pharmacodynamic biomarkers. These biomarkers help in understanding the drug's mechanism of action and predicting response. A key biomarker for dasatinib's activity is the phosphorylation status of its targets. frontiersin.orgnih.gov

In CML models, the levels of phosphorylated BCR-ABL and its downstream substrate, CrkL (p-CrkL), have been used to monitor the extent of kinase inhibition by dasatinib. frontiersin.orgnih.gov In K562 human CML xenografts, a single oral dose of dasatinib led to a maximal inhibition of tumoral phospho-BCR-ABL/phospho-CrkL at around 3 hours, with levels returning to baseline by 24 hours, correlating with the plasma concentrations of the drug. nih.gov The level of phosphorylated STAT5 also serves as a relevant biomarker for monitoring the inhibition of BCR-Abl signaling by dasatinib in CML cells. aacrjournals.org

In solid tumors, such as melanoma, reduced phosphorylation of Src kinase has been associated with dasatinib's inhibition of proliferation, while decreased phosphorylation of FAK was implicated in its anti-invasive effects. nih.gov In a phase II trial in metastatic breast cancer, phosphorylation levels of FAK (p-FAK) and paxillin (B1203293) (p-pax) were used as tissue biomarkers to assess Src inhibition. aacrjournals.org

Immunomodulatory Effects in Preclinical Contexts (excluding clinical implications)

Preclinical research has revealed that Dasatinib possesses significant immunomodulatory capabilities. frontiersin.orgnih.gov In vitro studies have demonstrated that Dasatinib can inhibit the proliferation and function of CD4+CD25+ regulatory T cells (Tregs) in a dose-dependent manner. frontiersin.org Conversely, it promotes the expansion of large granular lymphocytes (LGLs), which include crucial immune effectors like cytotoxic CD8+ T cells, natural killer (NK) cells, and γδT cells. frontiersin.org This suggests a shift in the balance of immune cells towards a more active anti-tumor state.

Studies in various syngeneic mouse models of solid tumors, including melanoma, sarcoma, colon, and breast carcinoma, have corroborated these findings in an in vivo setting. aacrjournals.org Treatment with Dasatinib led to a notable increase in the proportion of CD8+ T cells in the peripheral blood, along with a greater number of these cytotoxic cells infiltrating the tumor tissue. aacrjournals.org Furthermore, detailed immunophenotyping confirmed that Dasatinib reduced the quantity of intratumoral Tregs across all tested tumor models. aacrjournals.org The importance of these T-cell-mediated effects was highlighted by the observation that the anti-tumor efficacy of Dasatinib was nullified when CD4+ and CD8+ T cells were depleted. aacrjournals.org

In a murine model of mastocytoma, Dasatinib treatment significantly lowered the percentage of Foxp3+CD25+ Treg cells within the total CD4+ T-cell population in peripheral blood and decreased the ratio of Tregs to CD8+ effector T cells. ashpublications.org Other investigations have also noted that Dasatinib can mobilize NK cells and augment their cytotoxic activity, an effect not observed with other kinase inhibitors like imatinib or nilotinib (B1678881). oncotarget.com In mouse models of chronic myeloid leukemia (CML), Dasatinib was also shown to reverse B-cell depletion. oncotarget.com

Summary of Preclinical Immunomodulatory Effects of Dasatinib
EffectCell Type(s) AffectedObserved InReference(s)
Inhibition of Proliferation/FunctionCD4+CD25+ Regulatory T cells (Tregs)In Vitro, Murine Models frontiersin.orgaacrjournals.orgashpublications.org
Enhanced Expansion/MobilizationLarge Granular Lymphocytes (LGLs), CD8+ T cells, Natural Killer (NK) cellsIn Vitro, Murine Models frontiersin.orgaacrjournals.orgoncotarget.com
Increased Tumor InfiltrationCD8+ T cellsMurine Solid Tumor Models aacrjournals.org
Reversal of B-cell DepletionB cellsCML Murine Model oncotarget.com

In Vivo Efficacy in Murine Xenograft Models (Non-Human)

The in vivo efficacy of Dasatinib has been evaluated across a wide range of non-human murine xenograft models, demonstrating varied but significant anti-tumor activity. In models of solid tumors, Dasatinib typically inhibits tumor growth rather than inducing complete tumor regression. acs.org For instance, in ovarian cancer xenografts using A2780 and HO8910 cell lines, Dasatinib monotherapy suppressed tumor growth, achieving tumor inhibition rates of 43.2% and 34.0%, respectively. nih.gov Similarly, daily administration of Dasatinib led to a significant decrease in tumor growth in syngeneic mouse models of B16.OVA melanoma, 1956 sarcoma, MC38 colon, and 4T1 breast carcinoma. aacrjournals.org

In patient-derived xenograft (PDX) models of lung cancer that express high levels of LIM kinase 1 (LIMK1), Dasatinib significantly inhibited tumor growth. researchgate.netnih.gov This inhibition was associated with a reduction in the proliferation marker Ki67 in the tumor tissue. nih.govfrontiersin.org The efficacy in lung adenocarcinoma has also been linked to the expression of LYN, a SRC family kinase; Dasatinib robustly inhibited the growth of high-LYN H1975 xenograft tumors but had no effect on H23 tumors which lack LYN expression. oncotarget.com Studies on a panel of solid tumors grown in mice showed Dasatinib significantly inhibited the growth of 46% of them, with responsive types including breast, prostate, colon, pancreatic, and small cell lung cancers, as well as sarcoma. portico.org

In contrast to its effects on solid tumors, Dasatinib has been shown to induce tumor regression in hematological cancer models. acs.org In xenograft models using the CML cell line K562, treatment resulted in partial tumor regression after one cycle and complete regression by the end of the treatment period. acs.org In a model of established intracranial CML, Dasatinib treatment led to tumor regressions and a complete halt of tumor growth. portico.org

In Vivo Tumor Growth Inhibition by Dasatinib in Murine Xenograft Models
Cancer TypeModel SystemKey FindingReference(s)
Ovarian CancerA2780 & HO8910 XenograftsTumor growth suppression (TIR 43.2% and 34.0% respectively). nih.gov
Lung CancerPatient-Derived Xenograft (PDX)Significant tumor growth inhibition in high-LIMK1 tumors. researchgate.netnih.govfrontiersin.org
Lung AdenocarcinomaH1975 & H23 XenograftsInhibited growth in high-LYN tumors (H1975) but not LYN-negative tumors (H23). oncotarget.com
Prostate CancerOrthotopic Mouse ModelReduced tumor growth. aacrjournals.org
Chronic Myeloid Leukemia (CML)K562 XenograftComplete tumor regression. acs.orgportico.org
Multiple Solid TumorsSyngeneic Mouse Models (Melanoma, Sarcoma, Colon, Breast)Significant decrease in tumor growth. aacrjournals.org

A key aspect of Dasatinib's preclinical efficacy is its ability to inhibit metastasis. iiarjournals.org In a genetically engineered mouse model of pancreatic ductal adenocarcinoma (PDAC), Dasatinib significantly inhibited the development of metastases. nih.gov Although this did not confer a survival advantage due to the continued growth of the primary tumor, it highlights a specific anti-metastatic action. nih.gov

This effect has also been observed in other cancer models. In orthotopic mouse models of prostate cancer, Dasatinib treatment not only reduced primary tumor growth but also inhibited the development of lymph node metastases. aacrjournals.orgstemcell.com The mechanism is believed to be related to the inhibition of SRC, a kinase involved in cell adhesion, migration, and invasion. aacrjournals.org

Computational and in Silico Approaches in Dasatinib Research

Molecular Docking for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jptcp.com In the context of Dasatinib (B193332), docking simulations are used to rationalize biological results and predict the binding modes and affinities with its target kinases. jptcp.com

Molecular docking studies have been extensively used to predict how Dasatinib fits into the ATP-binding site of various kinases. Most protein kinases share a common fold with two lobes (N-terminus and C-terminus) connected by a flexible hinge region, which forms a narrow hydrophobic pocket that binds ATP. acs.orgacs.org Docking simulations consistently place Dasatinib within this highly conserved pocket. rug.nlacs.org

In simulations with c-Src kinase, the chlorobenzene (B131634) portion of Dasatinib binds deeply within the ATP pocket, while the piperazine (B1678402) ring remains exposed to the solvent. rug.nlresearchgate.net This predicted orientation shows excellent agreement with crystallographic data, with an average root-mean-square deviation (RMSD) of 3.0 Å compared to the known crystal structure. rug.nlresearchgate.net Similarly, when docked into a homology model of Salt-Inducible Kinase 2 (SIK2), Dasatinib was predicted to form a close binding interaction, with docking models showing good overlap with its binding pose in the crystal structure of Abelson leukemia virus tyrosine kinase (ABL). acs.orgnih.gov Docking results for Dasatinib against the SARS-CoV-2 RdRp enzyme also predicted a stable binding pose with a high affinity of -14.5 kcal/mol. biointerfaceresearch.com

A key outcome of molecular docking is the detailed map of interactions between the ligand and specific amino acid residues in the target's active site. These interactions, primarily hydrogen bonds and hydrophobic contacts, are crucial for binding affinity and stability. plos.org

For the Dasatinib-SIK2 complex, docking and subsequent molecular dynamics simulations revealed a network of critical interactions. acs.orgnih.gov Hydrogen bonds were observed between the nitrogen atoms of Dasatinib and the gatekeeper residue T96, as well as with A99. acs.org The stability of the complex is predominantly governed by hydrophobic interactions and van der Waals forces, with key contributions from residues L26, V34, A47, K49, Y98, G102, and L149. nih.gov The inhibition of kinase activity across various protein tyrosine kinases (PTKs) is mediated by these molecular interactions with highly conserved residues within the ATP-binding cleft. nih.gov

Target KinaseInteracting ResidueInteraction TypeReference
SIK2T96 (gatekeeper)Hydrogen Bond acs.org
SIK2A99Hydrogen Bond acs.org
SIK2S169Hydrogen Bond nih.gov
SIK2L26, V34, A47, K49Hydrophobic/van der Waals nih.gov
SIK2Y98, G102, L149Hydrophobic/van der Waals nih.gov
c-SrcLys295Competitive Binding plos.org
SARS-CoV-2 RdRpAC11Arene-H Interaction biointerfaceresearch.com

Prediction of Ligand-Kinase Binding Poses

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics simulations provide a dynamic view of the protein-ligand complex, allowing for the analysis of its behavior and stability over time under simulated physiological conditions. researchgate.netresearchgate.net These simulations complement the static picture provided by molecular docking. sciety.org

MD simulations can trace the entire trajectory of a ligand as it approaches, binds to, and dissociates from its target protein. Unbiased binding simulations of Dasatinib to c-Src kinase have identified two distinct binding pathways. rug.nlresearchgate.net One pathway originates from the region between the N- and C-terminal lobes of the kinase, which aligns with previous atomistic simulations. rug.nlresearchgate.net However, a majority of binding events (7 out of 11 in one study) showed Dasatinib reaching the catalytic site directly from the solvent. rug.nlresearchgate.net The binding events observed in these simulations lasted from a few hundred nanoseconds to several microseconds. rug.nlresearchgate.net Such studies provide critical insights into the kinetics and mechanisms of drug association and dissociation.

The stability of the Dasatinib-kinase complex is a key determinant of its inhibitory potential. MD simulations are used to assess this stability by calculating metrics such as Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF) over time. acs.orgresearchgate.net

In 500-nanosecond simulations of the Dasatinib-SIK2 complex, the RMSD of the protein's alpha-carbon atoms stabilized, indicating that the system reached equilibrium and the ligand remained securely bound in the pocket. acs.orgnih.gov RMSF analysis, which measures the fluctuation of individual amino acids, identified flexible regions like the T-loop while confirming the stability of residues in the binding pocket. acs.org Further calculations using the Molecular Mechanics Generalized Born Surface Area (MM/GBSA) method confirmed strong binding affinity, with nonpolar contributions (van der Waals and hydrophobic interactions) being the predominant driving force for the complex formation. acs.orgnih.gov

Simulation MetricSystemFindingReference
RMSDDasatinib-SIK2System reached equilibrium; ligand remained stably bound in the pocket. acs.orgnih.gov
RMSFDasatinib-SIK2Identified flexible regions (e.g., T-loop) and stable binding site residues. acs.org
Binding Free Energy (MM/GBSA)Dasatinib-SIK2Nonpolar interactions (hydrophobic, van der Waals) are the main drivers of binding. acs.orgnih.gov
Total EnergyDasatinib-SrcThe complex formed a stable conformation during the simulation period. plos.org

Analysis of Binding and Unbinding Pathways

Homology Modeling for Structurally Uncharacterized Targets

For many potential drug targets, experimentally determined three-dimensional structures from methods like X-ray crystallography are not available. nih.govnih.gov Homology modeling, or comparative modeling, bridges this gap by constructing a 3D model of a target protein based on its amino acid sequence and an experimentally determined structure of a related homologous protein (the "template"). nih.govscialert.net This technique is crucial when a target's structure is unknown, as it provides the necessary model for subsequent docking and simulation studies. scialert.net

This approach was critical in the study of Dasatinib's interaction with SIK2, for which no crystal structure had been reported. acs.orgnih.gov Researchers constructed a 3D model of SIK2 using homology modeling, which then served as the receptor for molecular docking and extensive MD simulations with Dasatinib. acs.orgnih.gov The process involves several key steps, from identifying a suitable template to building and validating the final model. nih.gov The quality of the resulting model is highly dependent on the sequence identity between the target and the template; lower identity can lead to less reliable predictions. medcraveonline.com Despite this, homology modeling is a powerful and widely used tool for enabling structure-based drug design for previously uncharacterized targets. scialert.netplos.org

StepDescriptionRelevance to Dasatinib ResearchReference
1. Template Selection Identifying a suitable experimentally solved protein structure with significant sequence similarity to the target.ABL kinase crystal structures were used as templates to model the SIK2 kinase domain. acs.orgnih.gov
2. Target-Template Alignment Aligning the amino acid sequence of the target (e.g., SIK2) with the template (e.g., ABL).This step is crucial for correctly mapping the target sequence onto the template's 3D fold. nih.govplos.org
3. Model Building Generating the 3D coordinates for the target protein based on the alignment with the template structure.A 3D model of SIK2 was constructed, providing the structural basis for subsequent docking. nih.govnih.gov
4. Model Evaluation/Validation Assessing the quality of the generated model using stereochemical checks (e.g., Ramachandran plots) and energy calculations.The SIK2 model was validated before being used to study its interaction with Dasatinib. nih.govmedcraveonline.com

Binding Free Energy Calculations (e.g., MM/GBSA)

Binding free energy calculations are crucial computational techniques used to estimate the strength of the interaction between a ligand, such as a Dasatinib analog, and its protein target. One of the most common methods employed is the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). This method combines the molecular mechanics energies with a continuum solvation model to calculate the free energy of binding.

In the study of Dasatinib derivatives, MM/GBSA has been instrumental. For instance, in the development of Dasatinib-amino acid and Dasatinib-fatty acid conjugates, MM/GBSA calculations were performed following 200-nanosecond molecular dynamics (MD) simulations to evaluate binding energetics and selectivity differences among the synthesized compounds. nih.gov The computed binding free energies for Dasatinib with Abl, Csk, and Src kinases showed good agreement with experimental binding constants. nih.gov The calculations indicated that proposed chemical modifications were well-tolerated, with the binding free energies of the derivatives falling within 0.9 kcal/mol of the parent Dasatinib's binding free energy. nih.gov

Similarly, in the quest for novel inhibitors for mutated BCR-ABL1, MM/GBSA analysis was performed on hit compounds, revealing favorable binding affinities. researchgate.net The interaction energy between each residue of the protein and the inhibitor can be computed using the MM/GBSA decomposition protocol, identifying key residues that contribute significantly to the binding. acs.org For example, in a study of Dasatinib binding to SIK2, certain hydrophobic residues were found to have substantial subtotal binding free energies. acs.org

Research on a Dasatinib analog, UM-164, utilized MM/GBSA to calculate the binding free energy with the Lyn protein. The results showed that UM-164 had a higher binding affinity than Dasatinib itself. rsc.org These calculations provide a detailed understanding of the binding mechanisms, including the energetic contributions of different molecular interactions. rsc.org

Interactive Data Table: MM/GBSA Binding Free Energy Calculations for Selected Compounds
Compound/ComplexTarget ProteinCalculated Binding Free Energy (kcal/mol)Reference
Compound 261Wildtype ABL1-17.05 researchgate.net
Compound 966Mutant ABL1-16.29 researchgate.net
Dasatinib Analog (C14)InhA-70.08 sciety.org
UM-164Lyn-9.9 rsc.org
DasatinibLyn-8.3 rsc.org

In Silico Screening and Virtual Ligand Design for Dasatinib Analogs

In silico screening and virtual ligand design are powerful computational strategies for discovering and optimizing new drug candidates. These methods allow researchers to virtually screen large libraries of chemical compounds against a biological target and to design novel molecules with desired properties.

Virtual screening has been successfully employed to identify new Dasatinib analogs targeting mutated forms of BCR-ABL1, a key protein in chronic myeloid leukemia (CML). sciety.orgresearchgate.net In one study, a three-tier virtual screening process led to the identification of three new Dasatinib analogs (45375848, 88575518, and 23589024) from the PubChem database. sciety.orgresearchgate.net These compounds, which share the common fragment N-(2-chloro-6-methylphenyl)-2-(methylamino)thiazole-5-carboxamide, were selected based on their high docking scores and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. sciety.orgresearchgate.net Docking results predicted that these identified compounds have a higher affinity for ABL1 than Dasatinib. sciety.orgresearchgate.net

In another approach, a set of conformation-selective analogs of Dasatinib were designed to bind to different inactive conformations of the c-Src kinase. nih.gov By overlaying the structures of Dasatinib and Imatinib (B729) bound to c-Src, researchers designed analogs that could potentially bind to the "DFG-out" inactive conformation, a strategy aimed at improving inhibitor selectivity. nih.gov

Furthermore, in silico screening of FDA-approved drugs identified Dasatinib as a potential inhibitor of LIMK1, a kinase involved in lung cancer. frontiersin.org This computational prediction was subsequently validated by in vitro kinase and binding assays. frontiersin.org The use of computational predictions has also guided the rational design of Dasatinib conjugates with amino acids and fatty acids to enhance specificity towards Src, Csk, and Abl kinases. nih.gov

Predicting the structure-activity relationship (SAR) is fundamental to drug design, as it helps in understanding how chemical structure relates to biological activity. Computational methods play a pivotal role in elucidating SAR.

For Dasatinib and its analogs, molecular modeling has been used to construct putative binding models. For example, a binding model for Lck inhibition by a class of 2-aminothiazole (B372263) compounds was developed, and the key hydrogen-bond interactions proposed by this model were later confirmed by the crystal structure of Dasatinib bound to the structurally similar Abl kinase. acs.org

The design of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors was guided by the understanding that the aminothiazole fragment localizes to the hinge region of the kinase active site. arabjchem.org The three-dimensional structures of Abl and SRC kinases complexed with Dasatinib have shown that hydrogen bonds are formed with the Met318 residue in the hinge region of the ATP-binding site. arabjchem.org

By studying a series of conformation-selective Dasatinib analogs, researchers have analyzed the impact of inhibitor conformation on target binding and kinome-wide selectivity. nih.gov This provides valuable insights into how to design more selective kinase inhibitors. The integration of experimental data with computational modeling allows for the rationalization of differences in specificity observed among a panel of compounds. nih.gov For instance, computational modeling helped to explain why certain Dasatinib-amino acid conjugates exhibited enhanced selectivity for Src kinase over Abl and Csk kinases. nih.gov

Interactive Data Table: Identified Novel Inhibitors and their Properties
Compound IDScreening MethodTargetKey FindingReference
45375848Virtual ScreeningMutated BCR-ABL1Higher predicted affinity than Dasatinib sciety.orgresearchgate.net
88575518Virtual ScreeningMutated BCR-ABL1Higher predicted affinity than Dasatinib sciety.orgresearchgate.net
23589024Virtual ScreeningMutated BCR-ABL1Higher predicted affinity than Dasatinib sciety.orgresearchgate.net
DasatinibIn Silico ScreeningLIMK1Identified as a novel inhibitor candidate frontiersin.org
DAS-DFGO-IStructure-based Designc-Src (DFG-out)Binds to the inactive conformation nih.gov

Q & A

Basic: What experimental protocols are recommended for assessing the purity and structural identity of 5-Chloro Dasatinib in preclinical studies?

Answer:
For purity and identity verification, researchers should combine analytical techniques such as high-performance liquid chromatography (HPLC) with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Newly synthesized compounds require full spectral data (1H/13C NMR, HRMS) and elemental analysis, while known compounds should reference prior literature for comparative validation . Purity thresholds (>95%) must be established using validated methods, with detailed protocols included in supplementary materials to ensure reproducibility .

Basic: How should researchers design in vitro studies to evaluate the kinase inhibition profile of this compound?

Answer:
Use kinase activity assays (e.g., radiometric or fluorescence-based) across a panel of tyrosine kinases (e.g., Src, Bcr-Abl) to establish IC50 values. Include ATP-competitive controls to confirm mechanism of action. Dose-response curves should span 3–5 log units, with triplicate measurements to ensure statistical robustness. Normalize data to vehicle-treated controls and report inhibitory activity using standardized units (nM or µM) .

Advanced: What methodologies resolve contradictions in reported efficacy data for this compound across different cancer subtypes?

Answer:
Discrepancies in efficacy often arise from variations in experimental models (e.g., cell lines vs. patient-derived xenografts) or patient heterogeneity. To address this:

  • Perform stratified analyses by molecular subgroups (e.g., FLT3-ITD mutations in AML) using genomic profiling .
  • Validate findings in orthogonal assays (e.g., CRISPR/Cas9 screens to confirm target relevance) .
  • Conduct meta-analyses of preclinical and clinical datasets to identify confounding variables (e.g., dasatinib plasma concentration thresholds linked to toxicity) .

Advanced: How can researchers investigate this compound’s off-target effects on T-cell activation and proliferation?

Answer:

  • Use functional assays (e.g., cytokine production, CD69 upregulation, and carboxyfluorescein dilution) to quantify T-cell inhibition .
  • Integrate transcriptomic and proteomic profiling (e.g., RNA-seq, phosphoproteomics) to map signaling pathways (e.g., TCR, LCK/ZAP70) affected by dasatinib .
  • Validate findings in ex vivo models (e.g., primary human T-cell clones) and correlate results with clinical toxicity data (e.g., treatment interruption rates) .

Advanced: What strategies mitigate bias when analyzing this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships in elderly CML patients?

Answer:

  • Adjust for covariates (age, body weight, renal/hepatic function) in population PK models using nonlinear mixed-effects software (e.g., NONMEM) .
  • Apply time-to-event analyses (Cox proportional hazards) to assess associations between trough plasma concentrations and treatment alterations (dose reduction, interruption) .
  • Validate biomarkers (e.g., Bcr-Abl transcript levels) with longitudinal sampling and standardized assay protocols .

Basic: What statistical approaches are essential for interpreting dose-response data in this compound studies?

Answer:

  • Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC50/IC50 values.
  • Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
  • Report effect sizes with 95% confidence intervals and power analyses to justify sample sizes .

Advanced: How can epigenetic modifications induced by this compound be systematically characterized?

Answer:

  • Perform whole-genome bisulfite sequencing or methylation arrays to identify differentially methylated loci (DMLs) .
  • Integrate with chromatin accessibility assays (ATAC-seq) and histone modification ChIP-seq to map regulatory changes.
  • Use epigenetic clocks (e.g., Horvath’s) to quantify biological age acceleration in treated vs. control cohorts .

Advanced: What computational tools predict this compound resistance mechanisms in tyrosine kinase-driven cancers?

Answer:

  • Leverage machine learning models trained on mutational (e.g., FLT3-ITD status) and transcriptomic data from cohorts like BEAT-AML .
  • Perform protein-protein interaction (PPI) network analyses (e.g., GeneMANIA) to identify compensatory pathways (e.g., SIK3/CDK6 upregulation) .
  • Validate predictions in isogenic cell lines or patient-derived organoids .

Basic: How should researchers report conflicting data on this compound’s efficacy in AITL (angioimmunoblastic T-cell lymphoma) models?

Answer:

  • Clearly delineate model systems (e.g., murine vs. humanized models) and dosing regimens .
  • Disclose limitations (e.g., sample size, genetic heterogeneity) in the discussion section.
  • Provide raw data (e.g., phosphorylation levels of Vav1/PLCγ1) in supplementary materials for independent validation .

Advanced: What integrative methods reconcile discrepancies between in vitro potency and clinical outcomes for this compound?

Answer:

  • Compare drug sensitivity scores (DSS) from high-throughput screens with real-world efficacy data (e.g., EFS/OS in clinical trials) .
  • Use pharmacogenomic databases (e.g., GDSC, CTRP) to identify predictive biomarkers (e.g., CSF1R expression) .
  • Apply systems pharmacology modeling to simulate tumor-microenvironment interactions affecting drug response .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.